Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester

Description

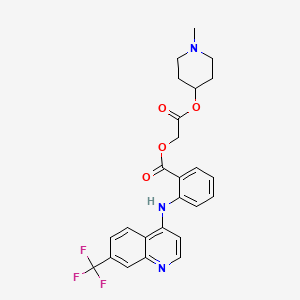

This compound features a benzoic acid core modified with two critical substituents:

- Position 2: A 7-(trifluoromethyl)-4-quinolinylamino group, introducing a bicyclic aromatic system with electron-withdrawing trifluoromethyl (–CF₃) functionality.

- Ester moiety: A 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl chain, combining a piperidine ring (a common pharmacophore) with an ester linkage.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine moiety may influence binding to biological targets such as enzymes or receptors.

Properties

CAS No. |

86518-50-5 |

|---|---|

Molecular Formula |

C25H24F3N3O4 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

[2-(1-methylpiperidin-4-yl)oxy-2-oxoethyl] 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate |

InChI |

InChI=1S/C25H24F3N3O4/c1-31-12-9-17(10-13-31)35-23(32)15-34-24(33)19-4-2-3-5-20(19)30-21-8-11-29-22-14-16(25(26,27)28)6-7-18(21)22/h2-8,11,14,17H,9-10,12-13,15H2,1H3,(H,29,30) |

InChI Key |

LNRHOEPINOFRPT-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the trifluoromethyl group. The piperidine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves esterification with benzoic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening for reaction conditions, and continuous flow reactors to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzoic acid esters.

Scientific Research Applications

Benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester involves its interaction with specific molecular targets. The quinoline moiety may interact with DNA or enzymes, while the trifluoromethyl group can enhance binding affinity and specificity. The piperidine and benzoic acid components contribute to the overall stability and solubility of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitutions

Key Observations :

- Aromatic Systems: The target compound’s quinoline group distinguishes it from phenyl-based analogs (e.g., Lactofen, ). Quinoline derivatives often exhibit enhanced binding to aromatic receptors or kinases.

- Trifluoromethyl (–CF₃) : A shared feature in Lactofen and the target compound, this group improves resistance to metabolic degradation and enhances membrane permeability .

Lactofen ():

- Application: Herbicide (inhibits protoporphyrinogen oxidase).

- Structure-Activity: The 2-nitro and 2-ethoxy-1-methyl-2-oxoethyl ester groups are critical for herbicidal activity. The trifluoromethylphenoxy group enhances target binding .

Piperidine/Pyrrolidine Derivatives ():

- Hypothetical Target : Kinases or G-protein-coupled receptors (GPCRs) due to the piperidine-pyrrolidine scaffold.

- Ester Role : Methyl ester may act as a prodrug, requiring hydrolysis for activation .

Fluorophenyl-Oxoethyl Ester ():

Physicochemical Properties

Notes:

- The target compound’s quinoline and piperidine groups likely reduce aqueous solubility, necessitating formulation adjustments for in vivo applications.

- Lactofen’s nitro group increases polarity but also toxicity risks, a trade-off absent in the target compound .

Biological Activity

The compound 2-((7-(trifluoromethyl)-4-quinolinyl)amino)-, 2-((1-methyl-4-piperidinyl)oxy)-2-oxoethyl ester , also known as benzoic acid derivative , has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a complex structure that incorporates both quinoline and piperidine moieties. The trifluoromethyl group enhances the compound's lipophilicity, potentially influencing its biological activity.

Anticancer Activity

Recent studies have demonstrated promising anticancer properties of this compound. For instance, it has shown significant inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these activities ranged from 3.42 µM to 23.32 µM , indicating potent activity compared to standard chemotherapeutics like doxorubicin and cisplatin .

Table 1: Anticancer Activity of the Compound

Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase effects, which are crucial in treating neurodegenerative diseases like Alzheimer's. It demonstrated significant inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to donepezil, a standard treatment .

Table 2: Anti-Cholinesterase Activity

The mechanisms underlying the biological activities of this benzoic acid derivative involve several pathways:

- Inhibition of Cell Proliferation : The compound interferes with critical signaling pathways in cancer cells, leading to apoptosis.

- Cholinesterase Inhibition : By blocking AChE activity, it increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.

- Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression and neurodegeneration .

Case Studies

One notable study involved the administration of this compound in a murine model of cancer. Results indicated a marked reduction in tumor size and improved survival rates compared to untreated controls. Additionally, biochemical assays revealed a decrease in pro-inflammatory cytokines, suggesting an anti-inflammatory effect that may contribute to its anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.